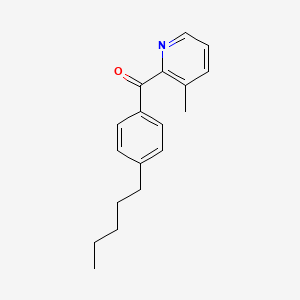

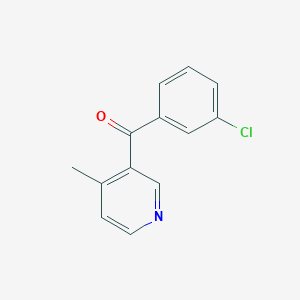

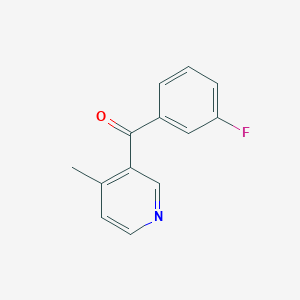

3-(3-Chlorobenzoyl)-4-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “3-Chlorobenzoyl chloride”, a related compound, involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system .Molecular Structure Analysis

The molecular formula of “3-Chlorobenzoyl chloride” is C7H4Cl2O . It has a molecular weight of 175.012 Da .Chemical Reactions Analysis

“3-Chlorobenzoyl chloride” can be involved in various reactions. For instance, it can be used in the oxidation of aldehydes and ketones to esters, olefins to epoxides, and sulfides to sulfoxides and sulfones .Physical and Chemical Properties Analysis

“3-Chlorobenzoyl chloride” has a density of 1.367 g/mL at 20 °C and a boiling point of 225 °C .Scientific Research Applications

Supramolecular Association in Organic Acid–Base Salts

Research on organic acid–base salts, including compounds like 2-amino-4-methylpyridine with 2-chlorobenzoate, demonstrates significant applications in supramolecular chemistry. The study of these compounds, which are related to 3-(3-Chlorobenzoyl)-4-methylpyridine, reveals their potential in forming extensive hydrogen bonds and other noncovalent interactions, leading to diverse supramolecular architectures (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Electrophoretic Separation Optimization

The study of methylpyridines, including 3-methylpyridines, provides insights into the optimization of pH in electrophoretic separation processes. This research is crucial for improving separation techniques in analytical chemistry, particularly in free solution capillary electrophoresis (Wren, 1991).

Safe and Efficient Synthesis in Microreaction Systems

3-Methylpyridine derivatives are used in the synthesis of important intermediates for nicotine insecticides. Innovations in microreaction systems for synthesizing these compounds, such as 3-methylpyridine-N-oxide, enhance safety and efficiency, showcasing the importance of these derivatives in industrial production (Sang, Huang, & Xu, 2020).

Functionalization for Drug Synthesis

The functionalization of related pyridine derivatives, like 2-fluoro-4-methylpyridine, plays a significant role in the synthesis of cognition-enhancing drugs. This research highlights the potential of such derivatives in medicinal chemistry for developing therapeutic agents (Pesti et al., 2000).

Vibrational Spectroscopy Studies

Studies on the vibrational spectra of methylpyridines provide valuable information for understanding their molecular structure and behavior. This research aids in the interpretation of IR and Raman spectra for these compounds, which is crucial for their identification and characterization in various scientific fields (Tocón, Woolley, Otero, & Marcos, 1998).

Chemical Vapor Deposition of CdS Films

Derivatives of methylpyridines have been used as precursors in the aerosol-assisted chemical vapor deposition of CdS films. This application is significant in material science for developing thin film materials with potential use in various technologies (Buckingham et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

(3-chlorophenyl)-(4-methylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-5-6-15-8-12(9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCHPRMIAJPZKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoate](/img/structure/B1392164.png)